Oxalic acid, ammonium sodium salt

Description

Nomenclature and Structural Characterization of Oxalic Acid, Ammonium Sodium Salt

Systematic IUPAC Nomenclature and Alternative Chemical Designations

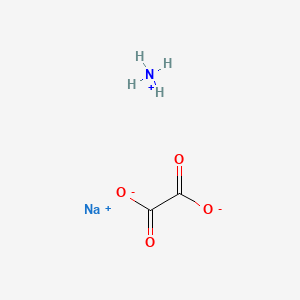

The IUPAC name for this compound is ammonium sodium oxalate , reflecting its composition as a double salt containing ammonium (NH~4~^+^), sodium (Na^+^), and oxalate (C~2~O~4~^2−^) ions. The formula (NH~4~)Na(C~2~O~4~) emphasizes the 1:1:1 molar ratio of ammonium, sodium, and oxalate ions. Alternative designations include:

- Sodium ammonium oxalate (emphasizing the sodium cation first)

- Ammonium sodium ethanedioate (using the ethanedioate nomenclature for oxalate)

- Diammonium disodium oxalate (incorrect for the 1:1 ratio but occasionally used in older literature).

The molecular formula C~2~H~4~NNaO~4~ corresponds to a molar mass of 129.05 g/mol. The compound is distinct from simple oxalate salts (e.g., ammonium oxalate, (NH~4~)~2~C~2~O~4~) due to the presence of both ammonium and sodium counterions.

Table 1: Nomenclature Summary

| Property | Value/Designation |

|---|---|

| IUPAC Name | Ammonium sodium oxalate |

| Molecular Formula | C~2~H~4~NNaO~4~ |

| Alternative Names | Sodium ammonium oxalate |

| CAS Registry Number | 84000-96-4 |

Crystallographic Structure Analysis

The crystallographic structure of ammonium sodium oxalate remains less studied compared to related oxalate salts. However, analogous compounds such as ammonium oxalate monohydrate ((NH~4~)~2~C~2~O~4~·H~2~O) adopt a monoclinic crystal system with space group P2~1~/c. In mixed-cation oxalates, the larger ammonium ions ([NH~4~]^+^, ionic radius ~1.48 Å) and smaller sodium ions (Na^+^, ~1.02 Å) occupy distinct lattice sites to minimize steric strain.

X-ray diffraction (XRD) studies of similar double salts suggest that the oxalate anion ([C~2~O~4~]^2−^) adopts a planar configuration, with Na^+^ ions coordinating to four oxygen atoms and [NH~4~]^+^ ions forming hydrogen bonds with adjacent oxalate groups. The unit cell parameters are hypothesized to include:

- a-axis : ~6.7 Å (influenced by Na^+^ coordination)

- b-axis : ~7.2 Å (determined by hydrogen-bonding networks)

- c-axis : ~9.1 Å (governed by stacking of oxalate layers).

The coexistence of Na^+^ and [NH~4~]^+^ in the lattice introduces structural disorder, as observed in differential scanning calorimetry (DSC) studies of ammonium-sodium oxalate mixtures.

Spectroscopic Characterization (IR, NMR, XRD)

Infrared (IR) Spectroscopy

The IR spectrum of ammonium sodium oxalate is dominated by vibrations from the oxalate anion:

- C=O asymmetric stretch : 1680–1700 cm^−1^

- C−O symmetric stretch : 1315–1340 cm^−1^

- O−C−O bending : 780–820 cm^−1^.

Additional peaks at ~3150 cm^−1^ and ~1400 cm^−1^ correspond to N−H stretching and bending modes of the ammonium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solid-state ^13^C NMR, the oxalate carbons resonate at δ ≈ 165 ppm (carbonyl carbons) and δ ≈ 90 ppm (bridge carbons). ^23^Na NMR reveals a quadrupolar coupling constant consistent with octahedral Na^+^ coordination.

X-ray Diffraction (XRD)

XRD patterns of ammonium sodium oxalate (if measured) would show characteristic peaks at:

- 2θ ≈ 15.3° (d-spacing ≈ 5.8 Å, corresponding to [NH~4~]^+^ layers)

- 2θ ≈ 24.7° (d-spacing ≈ 3.6 Å, attributed to Na^+^−oxalate coordination).

The absence of long-range order in mixed-cation systems may broaden these peaks compared to pure ammonium or sodium oxalates.

Table 2: Key Spectroscopic Signatures

| Technique | Observed Features | Assignment |

|---|---|---|

| IR | 1680–1700 cm^−1^ | C=O stretching |

| ^13^C NMR | δ ≈ 165 ppm | Oxalate carbonyl carbons |

| XRD | 2θ ≈ 24.7° | Na^+^−oxalate coordination |

Properties

CAS No. |

84000-96-4 |

|---|---|

Molecular Formula |

C2H4NNaO4 |

Molecular Weight |

129.05 g/mol |

IUPAC Name |

azanium;sodium;oxalate |

InChI |

InChI=1S/C2H2O4.H3N.Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;/q;;+1/p-1 |

InChI Key |

ZKINKNZKTUUXLV-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction of Oxalic Acid with Ammonium and Sodium Salts

The most common laboratory and industrial method to prepare oxalic acid ammonium sodium salt involves neutralizing oxalic acid with ammonium carbonate and sodium carbonate or sodium hydroxide in aqueous solution. The reaction can be represented as:

$$

\text{(COOH)}2 + \text{NH}4\text{HCO}3 + \text{NaHCO}3 \rightarrow \text{NH}4\text{NaC}2\text{O}4 + \text{CO}2 + \text{H}_2\text{O}

$$

Alternatively, ammonium carbonate and sodium carbonate can be used to neutralize oxalic acid directly, forming the mixed ammonium sodium oxalate salt.

- Dissolve oxalic acid in water (e.g., 100 g in 800 mL water).

- Add ammonium carbonate and sodium carbonate or sodium hydroxide in stoichiometric amounts.

- Gentle warming facilitates dissolution and reaction.

- The resulting solution is then crystallized to obtain the ammonium sodium oxalate salt.

This method is scalable for industrial production, ensuring controlled pH and temperature to maximize yield and purity.

Electrolytic Preparation of Oxalate Salts

Electrochemical Dimerization of Carbon Dioxide

A more advanced and less conventional method involves the electrolytic reduction of carbon dioxide to form oxalate salts, which can then be converted to oxalic acid salts including ammonium sodium oxalate.

- An electrolytic cell with an anode and cathode separated by a cation exchange membrane is used.

- Carbon dioxide is introduced into the cathode compartment containing a nonaqueous solvent with quaternary ammonium salts.

- Applying a voltage causes the reduction of CO2 to oxalate ions.

- Sodium ions migrate from the anode compartment (containing aqueous sodium salt solutions such as sodium chloride or sodium bicarbonate) to the cathode compartment, forming sodium oxalate.

- The oxalate salt is recovered by precipitation and filtration.

- Subsequent acidification and neutralization steps with ammonium salts yield ammonium sodium oxalate.

This method achieves high coulombic yields (up to 97%) of sodium oxalate, which can be converted to oxalic acid and then to ammonium sodium oxalate by reaction with ammonium salts.

Ion Exchange and Purification Techniques

Ion Exchange Resin Treatment

Industrial processes often start with crude sodium oxalate slurry (e.g., from Bayer process byproducts). The slurry is dissolved in water and passed through a cation exchange resin column (acidic type) to:

- Remove metal impurities such as aluminum, calcium, iron, silicon, and vanadium.

- Convert sodium oxalate to sodium hydrogen oxalate or oxalic acid depending on resin acidity.

- The effluent contains purified oxalic acid or sodium hydrogen oxalate.

The purified oxalate salts can then be reacted with ammonium salts to form ammonium sodium oxalate.

Crystallization and Drying

- The purified solution is evaporated under vacuum.

- Cooling induces crystallization of the desired salt.

- Filtration and washing with organic solvents (e.g., acetone) remove residual impurities.

- Drying yields high-purity ammonium sodium oxalate crystals.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Advantages | Yield/Purity | Notes |

|---|---|---|---|---|

| Neutralization in aqueous solution | Oxalic acid + ammonium carbonate + sodium carbonate | Simple, scalable, cost-effective | High (up to 90%+) | Common industrial method |

| Electrolytic CO2 reduction | CO2 + sodium salts + quaternary ammonium salts | High purity, innovative | Coulombic yield up to 97% | Requires specialized electrochemical setup |

| Ion exchange purification | Crude sodium oxalate slurry + acidic resin | Removes metal impurities | 70-90% after recrystallization | Used for industrial-grade purification |

| Crystallization and drying | Purified solution + evaporation + cooling | Produces pure crystalline salt | High purity | Final step for product isolation |

Research Findings and Notes

- Electrolytic methods provide a promising alternative to traditional chemical synthesis, especially for sustainable production using CO2 as a feedstock.

- The reaction of oxalic acid with ammonium carbonate in aqueous solution remains the most straightforward and widely used method for ammonium oxalate salts, including mixed ammonium sodium salts.

- Ion exchange resins are critical in industrial processes to remove impurities and improve product quality, especially when starting from crude byproducts.

- The solubility and crystallization behavior of ammonium sodium oxalate are influenced by the presence of other salts such as ammonium sulfate, which can affect the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid, ammonium sodium salt undergoes various chemical reactions, including:

Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.

Reduction: It can be reduced to formic acid under specific conditions.

Substitution: The ammonium and sodium ions can be substituted with other cations in certain reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride.

Acids and bases: To control the pH of the reaction environment.

Major Products Formed

The major products formed from reactions involving this compound include carbon dioxide, water, formic acid, and various substituted salts depending on the reaction conditions .

Scientific Research Applications

Environmental Science

Hygroscopic Properties and Atmospheric Chemistry

Research has shown that oxalic acid and its salts play a significant role in atmospheric chemistry, particularly in the formation of aerosols. A study investigated the hygroscopic behavior of oxalic acid and its salts under varying humidity conditions. The results indicated that ammonium oxalate exhibited strong activation capabilities as cloud condensation nuclei (CCN), which are crucial for cloud formation and precipitation processes . This property is essential for understanding the impacts of aerosols on climate and air quality.

Conservation Science

Treatment of Calcareous Stones

Ammonium oxalate has emerged as a valuable treatment for calcareous stones, such as limestone. It facilitates the conversion of calcium carbonate to calcium oxalate, enhancing the stone's resistance to acid degradation while maintaining its water transport properties. A comparative study demonstrated that this treatment improved the durability of Maltese Globigerina Limestone against salt crystallization . The presence of sodium chloride during treatment did not hinder the conversion process, indicating its potential for real-world applications where soluble salts are prevalent.

Analytical Chemistry

Use as an Analytical Reagent

Ammonium oxalate is widely utilized in analytical chemistry as a reagent for various applications. It serves as a reducing agent and is commonly used in blood preservation due to its anticoagulant properties. The compound is also employed in soil analysis to extract metals like iron and aluminum from minerals . Its effectiveness in these roles underscores its importance in both environmental monitoring and laboratory analyses.

Energy Storage Applications

Potential Use in Electrochemical Devices

Recent innovations have explored the use of oxalic acid salts, including ammonium sodium oxalate, in energy storage devices such as supercapacitors. The electrochemical properties of these compounds suggest they could serve as effective electrolytes due to their favorable stability and conductivity characteristics . This application highlights the versatility of oxalic acid salts beyond traditional uses.

Summary Table of Applications

Mechanism of Action

The mechanism of action of oxalic acid, ammonium sodium salt involves its ability to chelate metal ions and participate in redox reactions. It can bind to metal ions such as calcium and iron, forming stable complexes. This chelation process is crucial in various biological and industrial applications. Additionally, oxalic acid can undergo decarboxylation to produce formic acid and carbon dioxide, which are involved in various metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Oxalate Salts

| Compound | Molecular Formula | Deliquescence RH (DRH) | Efflorescence RH (ERH) | Particle Size (Pr-Nd Oxide) | Dissolution Rate (Pr-Nd Oxide) |

|---|---|---|---|---|---|

| Ammonium oxalate | (NH₄)₂C₂O₄·H₂O | 84% | 32% | 1–10 µm | High (acid dissolution) |

| Sodium oxalate (NaOx) | Na₂C₂O₄ | 78% | 28% | N/A | N/A |

| Potassium oxalate (KOx) | K₂C₂O₄·H₂O | 82% | 30% | N/A | N/A |

| Oxalic acid (H₂C₂O₄) | H₂C₂O₄·2H₂O | 95% | <1% | N/A | N/A |

Key Findings :

- Hygroscopicity : Ammonium oxalate exhibits intermediate deliquescence (84% RH) compared to sodium oxalate (78%) and potassium oxalate (82%). Its efflorescence point (32% RH) is slightly higher than other oxalates, indicating moderate stability in dry conditions .

- Particle Size and Dissolution : In rare earth metal production, ammonium oxalate precipitation yields Pr-Nd oxide particles (1–10 µm) with higher dissolution rates than ammonium bicarbonate-derived materials. This enhances electrolytic efficiency in industrial applications .

Lead Remediation

Ammonium oxalate, when combined with sulfate sources (e.g., (NH₄)₂SO₄), achieves a 99.2% Pb removal efficiency by forming lead sulfate (PbSO₄) and lead oxalate (PbC₂O₄). In contrast, nitrate-promoted oxalic acid secretion (e.g., from Aspergillus niger) removes only 52% Pb due to the absence of sulfate ions . This highlights the critical role of counterions in ammonium salts for environmental remediation.

Electrolysis and Material Science

Pr-Nd oxides synthesized via ammonium oxalate precipitation exhibit superior electrolytic performance (high efficiency, low impurity) compared to ammonium bicarbonate methods. The smaller particle size (1–10 µm) and higher acid dissolution rates make ammonium oxalate-derived materials ideal for molten salt electrolysis .

Reactivity and Extraction Mechanisms

Quaternary ammonium salts (e.g., N263) extract oxalic acid via two pathways:

Neutral molecule association (1:1 ratio with N263 through hydrogen bonding).

Ion exchange (H₃C₄O₈⁻ anions replacing Cl⁻ in N263) . This dual mechanism contrasts with sodium or potassium oxalate, which primarily interact through ionic dissociation.

Biological Activity

Oxalic acid, ammonium sodium salt, also known as ammonium oxalate, is a compound with significant biological relevance. Its biological activity is primarily associated with its role in metabolic processes, interactions with calcium ions, and implications in various physiological and pathological conditions. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Ammonium oxalate has the chemical formula and is characterized as a colorless or white crystalline solid. It is soluble in water and is often used in various analytical and industrial applications. The compound dissociates in solution to yield oxalate ions, which play crucial roles in biological systems.

Metabolism and Toxicokinetics

Metabolic Pathways:

The oxalate ion is an important intermediate in several metabolic processes. It can be formed endogenously from the metabolism of glycine, glycolate, and ascorbic acid. Dietary sources of oxalic acid include spinach, rhubarb, and chocolate, with typical daily intake ranging from 5 to 500 mg .

Absorption and Excretion:

Oxalate absorption occurs primarily in the intestines, with rates varying between 2% to 30% in humans . Once absorbed, oxalate is primarily excreted unchanged in urine or as calcium oxalate. The endogenous production of oxalic acid constitutes a significant portion of daily excretion (20-30 mg) alongside dietary intake .

Anticoagulant Properties

Ammonium oxalate exhibits anticoagulant properties by complexing with calcium ions. This action prevents the precipitation of calcium salts, making it useful in laboratory settings for blood sample preservation.

Role in Kidney Stones

Calcium oxalate is the most common constituent of kidney stones, accounting for approximately 76% of cases . High levels of oxalate can lead to renal toxicity due to the precipitation of calcium oxalate crystals in renal tissues, potentially resulting in acute kidney failure .

Cancer Research Implications

Recent studies have highlighted the potential role of oxalic acid as a competitive inhibitor of lactate dehydrogenase (LDH), an enzyme involved in anaerobic metabolism. Inhibition of LDH may impede tumor growth by disrupting energy metabolism within cancer cells . This suggests that ammonium oxalate could have therapeutic implications in cancer treatment.

Case Studies

-

Oxalic Acid Poisoning:

A study on cases of suicide or attempted suicide involving oxalic acid revealed elevated plasma levels of oxalic acid and reduced calcium levels. Microscopic examination showed deposition of calcium oxalate crystals in renal tissues . -

Kidney Stone Formation:

In a controlled study involving rats administered ethylene glycol (a precursor to oxalic acid), researchers observed increased urinary oxalate levels correlating with kidney stone formation .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 146.11 g/mol |

| Solubility | Soluble in water |

| Toxicity (LD50) | 600 mg/kg (oral) |

| Common Dietary Sources | Spinach, rhubarb, chocolate |

Q & A

Q. How to prepare a standardized solution of ammonium oxalate for volumetric analysis?

To prepare a standardized ammonium oxalate solution, dissolve 3.5 g of ammonium oxalate in distilled water and dilute to 100 mL in a volumetric flask. Ensure precise weighing (±0.1 mg) and use freshly boiled water to avoid microbial degradation. Calibrate using gravimetric or titrimetric methods, such as back-titration with potassium permanganate under acidic conditions .

Q. What is the methodology for determining the molarity of KMnO₄ using ammonium oxalate in redox titrations?

Acidify the ammonium oxalate solution with dilute H₂SO₄ (1 M) to stabilize the oxalate ion. Titrate the hot solution (~60°C) with KMnO₄ until a faint pink endpoint. The stoichiometric ratio (5:2 for oxalate:permanganate) is used to calculate molarity:

Control temperature to avoid side reactions and ensure excess H⁺ to maintain reaction kinetics .

Q. How to identify NH₄⁺ and C₂O₄²⁻ ions in a mixed salt during qualitative analysis?

- NH₄⁺ : Add NaOH and heat; release of NH₃ gas (detected via moist red litmus) confirms ammonium.

- C₂O₄²⁻ : Acidify with acetic acid, add CaCl₂; a white precipitate (CaC₂O₄) insoluble in acetic acid but soluble in HCl confirms oxalate. Avoid interference from sulfates or carbonates by sequential precipitation .

Advanced Research Questions

Q. How does ammonium oxalate contribute to secondary aerosol formation in atmospheric studies?

Ammonium oxalate forms via gas-to-particle conversion when gaseous oxalic acid reacts with NH₃. In PM₁₀ samples, moderate correlations (r = 0.5) between NH₄⁺ and C₂O₄²⁻ suggest co-condensation. Analyze using ion chromatography (IC) paired with Pearson correlation to distinguish between ammonium oxalate (non-volatile) and ammonium formate (volatile) .

Q. What are the optimal conditions for designing a buffer system with oxalic acid and its salts?

Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) pairs with ammonium oxalate to buffer in pH 3–5. For a pH 4 buffer, mix 0.1 M oxalic acid with 0.1 M ammonium oxalate at a 1:1 ratio. Validate buffering capacity via titrimetric pH monitoring under thermal or dilution stress .

Q. How to resolve contradictions in redox titration data when using ammonium oxalate in varying media?

In acidic media, KMnO₄ oxidizes oxalate quantitatively (5:2 ratio), but in neutral/basic media, side reactions (e.g., MnO₂ formation) occur. Pre-acidify solutions to pH < 1 with H₂SO₄ and maintain temperatures >60°C to ensure complete reaction .

Q. What analytical challenges arise in detecting oxalate in biological samples like kidney stones?

Ammonium oxalate in kidney stones can be misattributed to dietary oxalates. Use XRD or FTIR to differentiate crystalline phases. For urine samples, employ enzymatic assays (oxalate oxidase) with prior acidification to dissociate complexes .

Q. How does oxalate interfere in complexometric metal ion quantification, and how can this be mitigated?

Oxalate chelates Ca²⁺, Fe³⁺, and Al³⁺, leading to underestimation. Precipitate oxalate with excess CaCl₂ at pH 4–5 before titration with EDTA. Alternatively, use masking agents like ascorbic acid for Fe³⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.